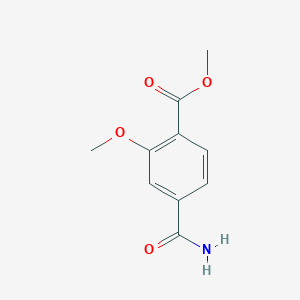
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C12H7ClF4N2OS and its molecular weight is 338.7. The purity is usually 95.
BenchChem offers high-quality 3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one' involves the synthesis of the pyridazinone ring followed by the introduction of the substituents at the appropriate positions. The synthesis will involve several steps including protection, deprotection, substitution, and cyclization reactions.", "Starting Materials": [ "4-chloro-2-fluoro-5-nitrophenol", "thiophenol", "methylamine", "ethyl acetoacetate", "trifluoroacetic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "acetic acid", "sodium carbonate", "potassium carbonate", "dimethylformamide", "chloroacetyl chloride", "triethylamine", "hydrochloric acid", "sodium nitrite", "copper powder", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 4-chloro-2-fluoro-5-nitrophenol with acetic anhydride and sodium hydroxide to form 4-acetoxy-2-fluoro-5-nitrophenol", "Step 2: Reduction of the nitro group using sodium borohydride to form 4-acetoxy-2-fluoro-5-aminophenol", "Step 3: Protection of the amino group with chloroacetyl chloride and triethylamine to form N-(chloroacetyl)-4-acetoxy-2-fluoro-5-aminophenol", "Step 4: Deprotection of the acetoxy group using sodium hydroxide to form N-(chloroacetyl)-4-fluoro-2-nitroaniline", "Step 5: Diazotization of the amino group using sodium nitrite and hydrochloric acid to form N-(chloroacetyl)-4-fluoro-2-nitrobenzenediazonium chloride", "Step 6: Reduction of the diazonium salt using copper powder and sodium chloride to form N-(chloroacetyl)-4-fluoro-2-aminobenzene", "Step 7: Protection of the amino group with ethyl acetoacetate and potassium carbonate to form N-(chloroacetyl)-4-fluoro-2-(ethoxycarbonyl)aniline", "Step 8: Substitution of the chloro group with thiophenol using sodium carbonate and dimethylformamide to form N-(thiophenylmethyl)-4-fluoro-2-(ethoxycarbonyl)aniline", "Step 9: Cyclization of the ethyl acetoacetate moiety with the amino group using trifluoroacetic acid to form 3-(4-fluoro-2-(thiophenylmethyl)-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one", "Step 10: Deprotection of the ethoxycarbonyl group using hydrochloric acid to form the final compound '3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one'" ] } | |
CAS RN |
2068788-06-5 |
Product Name |
3-(4-chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,4-dihydropyridazin-4-one |
Molecular Formula |
C12H7ClF4N2OS |
Molecular Weight |
338.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



